(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a complex organic compound. This compound is characterized by its unique stereochemistry and the presence of deuterium atoms, which are isotopes of hydrogen. The compound’s structure includes a cyclopenta[a]phenanthrene core, which is a fused ring system commonly found in steroids and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps. The starting materials are often simple organic molecules that undergo a series of reactions, including halogenation, deuteration, and cyclization. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and incorporation of deuterium atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the incorporation of deuterium atoms is often achieved using deuterated reagents or solvents, which are commercially available.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert double bonds to single bonds.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the chlorine atom can produce a variety of functionalized derivatives.
Scientific Research Applications
(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: The compound’s structure is similar to that of certain steroids, making it useful in studying hormone-receptor interactions.
Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of (8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of deuterium atoms can influence the compound’s metabolic pathways, potentially leading to slower metabolism and prolonged activity.
Comparison with Similar Compounds
Similar Compounds
(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol: Similar structure but without deuterium atoms.
(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The uniqueness of (8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol lies in its deuterium atoms, which can enhance its stability and alter its biological activity compared to non-deuterated analogs.
Properties
Molecular Formula |
C19H29ClO2 |
---|---|
Molecular Weight |
327.9 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H29ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,15-16,21-22H,3-10H2,1-2H3/t11-,12-,13-,15?,16-,18+,19-/m0/s1/i6D2,16D |
InChI Key |
RHWWWYXVUNJKIC-RJDZFJIGSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C(C(CC[C@]34C)O)Cl)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(CCC34C)O)Cl |
Origin of Product |
United States |
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